![molecular formula C9H8O5 B14231099 [(Phenoxycarbonyl)oxy]acetic acid CAS No. 565227-96-5](/img/structure/B14231099.png)
[(Phenoxycarbonyl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Phenoxycarbonyl)oxy]acetic acid is an organic compound that features a phenoxycarbonyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenoxycarbonyl)oxy]acetic acid typically involves the esterification of phenoxycarbonyl chloride with glycolic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Phenoxycarbonyl)oxy]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenoxycarbonyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Phenoxycarbonyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenoxycarbonyl derivatives.
Applications De Recherche Scientifique
[(Phenoxycarbonyl)oxy]acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [(Phenoxycarbonyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the carbonyl group attached to the phenoxy moiety.
Phenylacetic acid: Contains a phenyl group instead of a phenoxy group.
Acetic acid: Simplest form with only the acetic acid moiety.
Uniqueness
[(Phenoxycarbonyl)oxy]acetic acid is unique due to the presence of both phenoxycarbonyl and acetic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
565227-96-5 |
|---|---|
Formule moléculaire |
C9H8O5 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
2-phenoxycarbonyloxyacetic acid |
InChI |
InChI=1S/C9H8O5/c10-8(11)6-13-9(12)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
Clé InChI |
YQNZKNVPFZBRQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
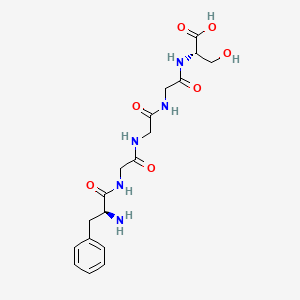
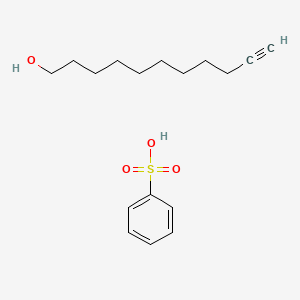
![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
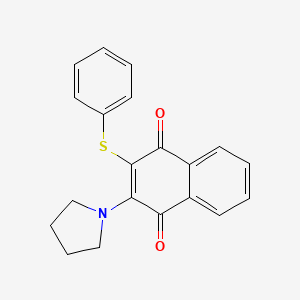


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
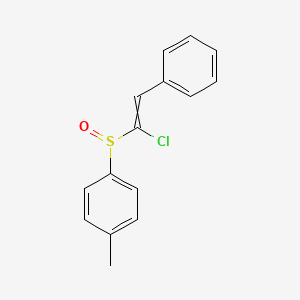

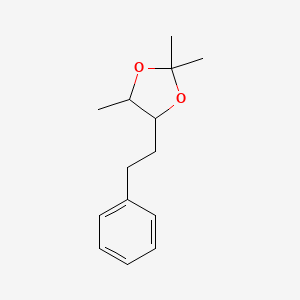
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
